![molecular formula C9H18O3 B017684 5,5-Diethoxypentanal CAS No. 79893-96-2](/img/structure/B17684.png)
5,5-Diethoxypentanal
Overview
Description
5,5-Diethoxypentanal is a chemical compound with the molecular formula C9H18O3 . It’s used for the synthesis of biomolecules and can be used as a precursor for formylation reactions .
Synthesis Analysis
The synthesis of 5,5-Diethoxypentanal involves several methods. One method involves reaction conditions with hydrogen . It can also be immobilized onto silicone surfaces to create devices that are sensitive to temperature changes .Molecular Structure Analysis
The molecular structure of 5,5-Diethoxypentanal is represented by the formula C9H18O3 . The molecular weight is 174.24 .Scientific Research Applications
Organic Synthesis
5,5-Diethoxypentanal is a valuable compound in organic synthesis . It can be used as a precursor for formylation reactions . The formyl group in 5,5-Diethoxypentanal can be covalently immobilized onto the silicone surface via an amide linkage . This provides a stable system that can be used at temperatures up to 400 °C .
Pharmaceutical Development
5,5-Diethoxypentanal finds applications in pharmaceutical development. It can be used for the synthesis of biomolecules . The formyl group in 5,5-Diethoxypentanal can be covalently immobilized onto the silicone surface via an amide linkage . This provides a stable system that can be used at temperatures up to 400 °C .
Material Science
5,5-Diethoxypentanal can also be used in material science. It can be immobilized onto silicone surfaces to create devices that are sensitive to temperature changes . The formyl group in 5,5-Diethoxypentanal is covalently immobilized onto the silicone surface via an amide linkage . This provides a stable system that can be used at temperatures up to 400 °C .
Proteomics Research
5,5-Diethoxypentanal is a product for proteomics research . It can be used for the synthesis of biomolecules . The formyl group in 5,5-Diethoxypentanal can be covalently immobilized onto the silicone surface via an amide linkage . This provides a stable system that can be used at temperatures up to 400 °C .
Mechanism of Action
Target of Action
5,5-Diethoxypentanal is a compound used in proteomics research
Mode of Action
It is known to be used in the synthesis of biomolecules , suggesting it may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of biomolecules , it can be inferred that it may play a role in various biochemical pathways.
Result of Action
It is known to be used in the synthesis of biomolecules , suggesting it may have some effect at the molecular and cellular levels.
properties
IUPAC Name |
5,5-diethoxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDQYPGTJOMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454592 | |
Record name | 5,5-diethoxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79893-96-2 | |
Record name | 5,5-diethoxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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